Gadoleinsäure

Übersicht

Beschreibung

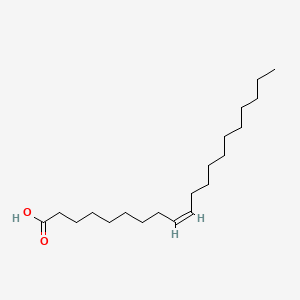

Gadoleic acid, also known as cis-9-eicosenoic acid, is an unsaturated fatty acid with the molecular formula C20H38O2. It is a prominent component of some fish oils, including cod liver oil. The name “gadoleic” is derived from the genus for cod (Gadus) and the Latin word “oleum” (oil). This compound is one of several eicosenoic acids, which are characterized by having a 20-carbon chain with a single double bond .

Wissenschaftliche Forschungsanwendungen

Gadoleinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer für die Synthese verschiedener komplexer Moleküle verwendet.

Biologie: Untersucht wegen ihrer Rolle in der Struktur und Funktion der Zellmembran.

Medizin: Untersucht wegen ihres potenziellen entzündungshemmenden und kardiovaskulären Nutzens.

Industrie: Eingesetzt in der Produktion von Schmierstoffen, Tensiden und Kosmetika

5. Wirkmechanismus

Der Wirkmechanismus der this compound beinhaltet ihre Einlagerung in Zellmembranen, wo sie die Membranfluidität und -funktion beeinflusst. Sie kann auch als Ligand für bestimmte Rezeptoren wirken und so Signalwege modulieren, die an Entzündungen und Stoffwechsel beteiligt sind. Die genauen molekularen Ziele und Pfade sind noch Gegenstand der Forschung, aber es ist bekannt, dass sie mit Enzymen interagieren, die am Lipidstoffwechsel beteiligt sind .

Wirkmechanismus

Target of Action

Gadoleic acid, a monounsaturated fatty acid , primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor .

Mode of Action

Gadoleic acid interacts with its target, the p53 protein, by inhibiting the dsDNA binding activity of p53 . This interaction occurs at a concentration of 1.2 nM .

Biochemical Pathways

It is known that the presence of gadoleic acid in the liver varies depending on the diet of the organism . This suggests that gadoleic acid may play a role in lipid metabolism and could potentially influence other biochemical pathways.

Result of Action

The primary result of gadoleic acid’s action is the inhibition of the dsDNA binding activity of p53

Action Environment

The action, efficacy, and stability of gadoleic acid can be influenced by various environmental factors. For instance, the presence of gadoleic acid in the liver can vary depending on the diet of the organism . .

Biochemische Analyse

Biochemical Properties

Gadoleic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of triglycerides into free fatty acids and glycerol. Gadoleic acid is also involved in the synthesis of complex lipids, including phospholipids and glycolipids, which are essential components of cell membranes . Additionally, gadoleic acid can be esterified to form glycerides, which are stored in adipose tissues and serve as energy reserves .

Cellular Effects

Gadoleic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, gadoleic acid can influence the expression of genes involved in fatty acid oxidation, lipid transport, and glucose metabolism . Furthermore, gadoleic acid has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in immune cells .

Molecular Mechanism

At the molecular level, gadoleic acid exerts its effects through various mechanisms. It can bind to and activate PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation . Gadoleic acid also interacts with membrane phospholipids, affecting membrane fluidity and the function of membrane-bound proteins . Additionally, gadoleic acid can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of pro-inflammatory eicosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gadoleic acid can change over time due to its stability and degradation. Gadoleic acid is relatively stable at room temperature but can undergo oxidation when exposed to air and light, leading to the formation of peroxides and other degradation products . Long-term studies have shown that gadoleic acid can influence cellular function over extended periods, including changes in lipid metabolism and gene expression . In vitro studies have demonstrated that gadoleic acid can maintain its biological activity for several days under controlled conditions .

Dosage Effects in Animal Models

The effects of gadoleic acid vary with different dosages in animal models. At low to moderate doses, gadoleic acid has been shown to improve lipid profiles, reduce inflammation, and enhance insulin sensitivity . At high doses, gadoleic acid can have toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of gadoleic acid plateau at certain dosages, and further increases in dosage do not lead to additional benefits .

Metabolic Pathways

Gadoleic acid is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. It is metabolized by enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which facilitate its breakdown into acetyl-CoA units for energy production . Gadoleic acid can also be incorporated into complex lipids, such as phospholipids and triglycerides, through the action of acyltransferases . These metabolic pathways are essential for maintaining cellular energy balance and lipid homeostasis .

Transport and Distribution

Within cells and tissues, gadoleic acid is transported and distributed by various mechanisms. It can be transported in the bloodstream bound to albumin or as part of lipoprotein particles . Gadoleic acid is taken up by cells through fatty acid transporters, such as CD36 and fatty acid-binding proteins, which facilitate its entry into the cytoplasm . Once inside the cell, gadoleic acid can be directed to different cellular compartments, including the mitochondria for beta-oxidation or the endoplasmic reticulum for lipid synthesis .

Subcellular Localization

Gadoleic acid is localized in various subcellular compartments, where it exerts its activity and function. It is primarily found in the endoplasmic reticulum, where it is involved in lipid synthesis and modification . Gadoleic acid can also be incorporated into mitochondrial membranes, influencing mitochondrial function and energy production . Additionally, gadoleic acid is present in lipid droplets, where it serves as an energy reserve and participates in lipid storage and mobilization .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Gadoleinsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die asymmetrische Reduktion von Zwischenverbindungen wie 3-Hydroxy-5-oxo-6-heptenoat-Esterderivaten. Dieser Prozess beinhaltet eine alkalische Hydrolyse und anschließende Reinigungsschritte, um qualitativ hochwertige Gadoleinsäurederivate zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion aus natürlichen Quellen, wie z. B. Fischölen. Das Öl wird Prozessen wie der Verseifung unterzogen, gefolgt von Reinigungsverfahren wie Destillation und Kristallisation, um die Fettsäure zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gadoleinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Hydroperoxide und andere Oxidationsprodukte zu bilden.

Reduktion: Die Doppelbindung in this compound kann reduziert werden, um gesättigte Fettsäuren zu bilden.

Substitution: Die Carboxylgruppe kann an Veresterungs- und Amidierungsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.

Substitution: Säurechloride und Amine werden häufig für Amidierungsreaktionen verwendet.

Wichtige Produkte:

Oxidation: Hydroperoxide und sekundäre Alkohole.

Reduktion: Gesättigte Fettsäuren wie Eicosansäure.

Substitution: Ester und Amide der this compound.

Vergleich Mit ähnlichen Verbindungen

Gadoleinsäure ähnelt anderen langkettigen einfach ungesättigten Fettsäuren wie Ölsäure und Erucasäure. Sie ist jedoch in ihrer spezifischen Struktur und der Position der Doppelbindung einzigartig. Diese Einzigartigkeit trägt zu ihren unterschiedlichen physikalischen und chemischen Eigenschaften bei, wie z. B. Schmelzpunkt und Reaktivität.

Ähnliche Verbindungen:

Ölsäure: Eine einfach ungesättigte Fettsäure mit einer 18-Kohlenstoffkette und einer Doppelbindung an der 9. Position.

Erucasäure: Eine einfach ungesättigte Fettsäure mit einer 22-Kohlenstoffkette und einer Doppelbindung an der 13. Position

Die spezifischen Eigenschaften der this compound machen sie in verschiedenen Anwendungen wertvoll und unterscheiden sie von diesen ähnlichen Verbindungen.

Eigenschaften

IUPAC Name |

(Z)-icos-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJBNNIYVWPHFW-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045292 | |

| Record name | Gadoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29204-02-2 | |

| Record name | Gadoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29204-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GADOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JWU0SQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R,6S)-2-{4-[4-(3,5-dimethoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1230820.png)

![(4R)-6-[2-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1230822.png)

![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)

![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1230824.png)

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide](/img/structure/B1230828.png)

![4-amino-7-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1230830.png)

![(2R)-2-[(1R,2S)-2-[(S)-benzenesulfonamido(phenyl)methyl]-2-methylcyclopropyl]-N-(2-naphthalenyl)propanamide](/img/structure/B1230831.png)

![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)

![3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)

![6-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1230840.png)